{[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}(pentyl)amine
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Overview
Description
{[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}(pentyl)amine is a compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity.
Preparation Methods
The synthesis of {[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}(pentyl)amine typically involves the formation of the pyrazole ring followed by the introduction of the substituents. One common method involves the cyclization of hydrazines with 1,3-diketones or their equivalents under acidic or basic conditions. The reaction conditions can vary, but often involve heating the reactants in a suitable solvent such as ethanol or acetic acid.
For industrial production, the process may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
{[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}(pentyl)amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms adjacent to the nitrogen atoms. Common reagents include alkyl halides and acyl chlorides.
Addition: Electrophilic addition reactions can take place at the double bonds within the pyrazole ring, often using reagents like bromine or chlorine.
Scientific Research Applications
{[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}(pentyl)amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: It has potential therapeutic applications, particularly in the development of anti-inflammatory and analgesic drugs.
Industry: The compound can be utilized in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of {[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}(pentyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating biochemical pathways. In receptor binding studies, it can act as an agonist or antagonist, influencing signal transduction pathways.
Comparison with Similar Compounds
Similar compounds to {[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}(pentyl)amine include other pyrazole derivatives such as:
1-phenyl-3-methyl-5-pyrazolone: Known for its use in the synthesis of pharmaceuticals and agrochemicals.
3,5-dimethylpyrazole: Commonly used as a ligand in coordination chemistry and as an intermediate in organic synthesis.
4-nitro-1H-pyrazole: Utilized in the development of explosives and propellants due to its energetic properties.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it valuable for targeted applications in various fields.
Properties
Molecular Formula |
C13H25N3 |
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Molecular Weight |
223.36 g/mol |
IUPAC Name |
N-[[1-(2-methylpropyl)pyrazol-3-yl]methyl]pentan-1-amine |
InChI |
InChI=1S/C13H25N3/c1-4-5-6-8-14-10-13-7-9-16(15-13)11-12(2)3/h7,9,12,14H,4-6,8,10-11H2,1-3H3 |
InChI Key |
OZANXUMGGDMGEA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNCC1=NN(C=C1)CC(C)C |
Origin of Product |
United States |
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